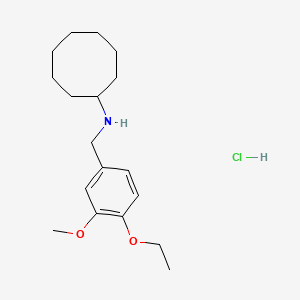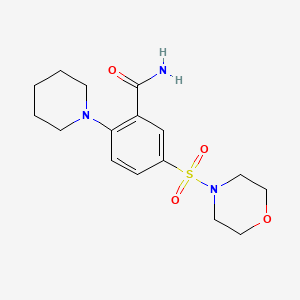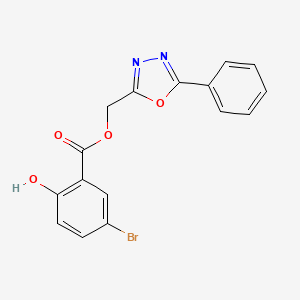![molecular formula C20H25N3O3S B4399803 N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399803.png)
N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide
Overview
Description
N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used as a recreational drug due to its stimulant properties. However, in recent years, it has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide acts as a non-selective serotonin and dopamine receptor agonist, which leads to increased release of these neurotransmitters in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and decreased appetite. In high doses, it can cause seizures, hallucinations, and psychosis.
Advantages and Limitations for Lab Experiments
N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide has several advantages for lab experiments, including its low cost, easy availability, and well-established synthesis method. However, it also has several limitations, including its potential for abuse, variability in purity and potency, and lack of specificity for serotonin and dopamine receptors.
Future Directions
There are several future directions for research on N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide, including:
1. Further investigation of its potential therapeutic applications in psychiatry, neurology, and oncology.
2. Development of more specific agonists for serotonin and dopamine receptors.
3. Study of the long-term effects of this compound on the brain and body.
4. Investigation of the potential for this compound to be used as a tool for studying the role of serotonin and dopamine in various physiological and pathological processes.
5. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It acts as a non-selective serotonin and dopamine receptor agonist, which leads to increased release of these neurotransmitters in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have antidepressant, anxiolytic, and analgesic properties. In psychiatry, this compound has been studied as a potential alternative to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), due to its faster onset of action and fewer side effects. In neurology, it has been studied as a potential treatment for Parkinson's disease, as it has been found to increase the release of dopamine in the brain. In oncology, this compound has been studied for its potential to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-27(25,26)21-19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11,21H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSWVINHJWAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)

![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)

![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4399767.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399778.png)

![1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4399797.png)
![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4399813.png)

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)